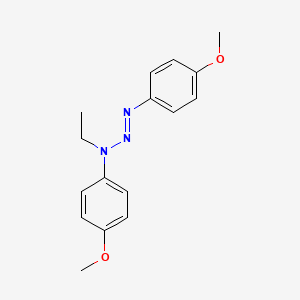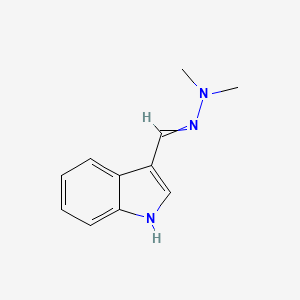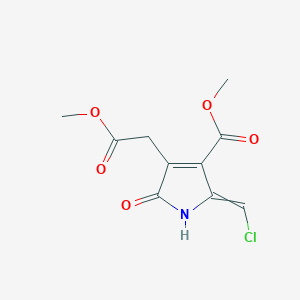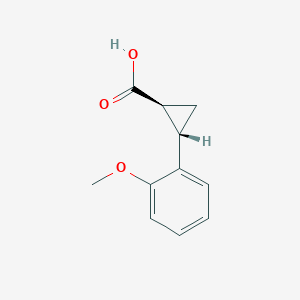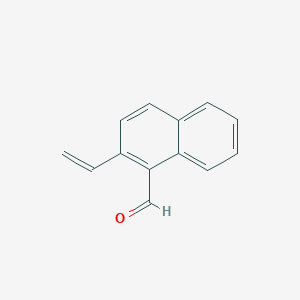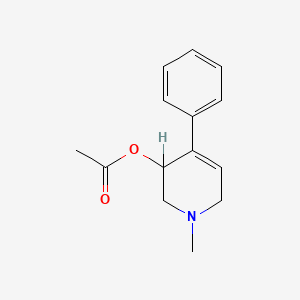
(1-methyl-4-phenyl-3,6-dihydro-2H-pyridin-3-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-methyl-4-phenyl-3,6-dihydro-2H-pyridin-3-yl) acetate is an organic compound with a unique structure that includes a pyridine ring substituted with a methyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-4-phenyl-3,6-dihydro-2H-pyridin-3-yl) acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridine with an acylating agent in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.
化学反応の分析
Types of Reactions
(1-methyl-4-phenyl-3,6-dihydro-2H-pyridin-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (1-methyl-4-phenyl-3,6-dihydro-2H-pyridin-3-yl) acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals targeting specific pathways or receptors.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of (1-methyl-4-phenyl-3,6-dihydro-2H-pyridin-3-yl) acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- (1-methyl-4-phenyl-3,6-dihydro-2H-pyridin-3-yl) methanol
- (1-methyl-4-phenyl-3,6-dihydro-2H-pyridin-3-yl) amine
- (1-methyl-4-phenyl-3,6-dihydro-2H-pyridin-3-yl) ketone
Uniqueness
Compared to these similar compounds, (1-methyl-4-phenyl-3,6-dihydro-2H-pyridin-3-yl) acetate has unique properties due to the presence of the acetate group. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct in its applications and effects.
特性
CAS番号 |
14164-56-8 |
|---|---|
分子式 |
C14H17NO2 |
分子量 |
231.29 g/mol |
IUPAC名 |
(1-methyl-4-phenyl-3,6-dihydro-2H-pyridin-3-yl) acetate |
InChI |
InChI=1S/C14H17NO2/c1-11(16)17-14-10-15(2)9-8-13(14)12-6-4-3-5-7-12/h3-8,14H,9-10H2,1-2H3 |
InChIキー |
MIOQWSQOMBWYPJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CN(CC=C1C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)

![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)

![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)

